Acetic acid;5-methoxynaphthalen-1-ol
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Overview
Description
Acetic acid;5-methoxynaphthalen-1-ol is a chemical compound that combines the properties of acetic acid and 5-methoxynaphthalen-1-ol Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar 5-methoxynaphthalen-1-ol is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is known for its aromatic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-methoxynaphthalen-1-ol typically involves the esterification of acetic acid with 5-methoxynaphthalen-1-ol. This reaction is catalyzed by a strong acid, such as sulfuric acid, and involves heating the reactants in a water bath at temperatures around 60-65°C for about 10 minutes . The reaction can be represented as follows:
5-methoxynaphthalen-1-ol+acetic acid→acetic acid;5-methoxynaphthalen-1-ol+water
Industrial Production Methods
Industrial production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of homogeneous or heterogeneous catalysts can enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;5-methoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms, such as alcohols or hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted naphthalene derivatives .
Scientific Research Applications
Acetic acid;5-methoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s aromatic properties make it useful in studying biological processes involving aromatic compounds.
Industry: Used in the production of fragrances, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;5-methoxynaphthalen-1-ol involves its interaction with molecular targets and pathways. The compound can act as an electrophile in substitution reactions, where it reacts with nucleophiles to form substituted products. The aromatic ring of the naphthalene moiety can participate in π-π interactions with other aromatic systems, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
5-methoxynaphthalen-1-ol: Shares the naphthalene core structure but lacks the acetic acid moiety.
Acetic acid: A simple carboxylic acid without the aromatic naphthalene ring.
Naphthalene: A polycyclic aromatic hydrocarbon without the methoxy and acetic acid functionalities.
Uniqueness
Acetic acid;5-methoxynaphthalen-1-ol is unique due to its combination of aromatic and carboxylic acid functionalities. This dual nature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
67243-01-0 |
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Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
acetic acid;5-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H10O2.C2H4O2/c1-13-11-7-3-4-8-9(11)5-2-6-10(8)12;1-2(3)4/h2-7,12H,1H3;1H3,(H,3,4) |
InChI Key |
MNRPROHLLGTKNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.COC1=CC=CC2=C1C=CC=C2O |
Origin of Product |
United States |
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